molecular formula C22H22FN3O4 B571802 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- CAS No. 1263284-47-4

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-

Cat. No.: B571802
CAS No.: 1263284-47-4
M. Wt: 411.433
InChI Key: HFZOFCXKEJGKKV-OYHNWAKOSA-N
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Description

2,8-Diazaspiro[45]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- typically involves multiple steps. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. For instance, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of N-hydroxysuccinimide (NHS) can facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized for yield and purity, involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decane-8-carboxylic acid derivatives: These compounds share the spirocyclic core but differ in functional groups.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

What sets 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel- apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

benzyl (5R,7S)-7-methyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-9-17(10-15(20)18-12-17)7-8-19(13)16(21)22-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,20)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJWDCAYRTYAB-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1C(=O)OCC3=CC=CC=C3)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2(CCN1C(=O)OCC3=CC=CC=C3)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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